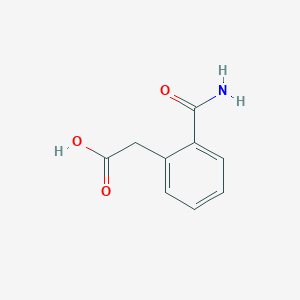

2-(2-Carbamoylphenyl)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

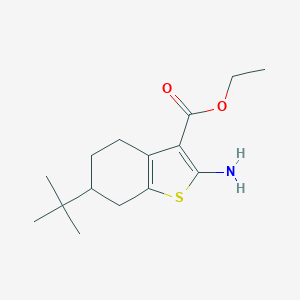

“2-(2-Carbamoylphenyl)acetic acid” is a chemical compound with the CAS Number: 23362-56-3 . It has a molecular weight of 179.18 and its IUPAC name is [2-(aminocarbonyl)phenyl]acetic acid . It is a useful research chemical .

Molecular Structure Analysis

The InChI code for “2-(2-Carbamoylphenyl)acetic acid” is 1S/C9H9NO3/c10-9(13)7-4-2-1-3-6(7)5-8(11)12/h1-4H,5H2,(H2,10,13)(H,11,12) . This indicates that it is a carboxylic acid consisting of a phenyl group that is attached to a carbamoyl functional group .Physical And Chemical Properties Analysis

“2-(2-Carbamoylphenyl)acetic acid” is a powder at room temperature . It has a melting point of 222-223 degrees Celsius .Aplicaciones Científicas De Investigación

Hydrogen Generation from Bio-Oil

Carboxylic acids like 2-(2-Carbamoylphenyl)acetic acid play a significant role in the steam reforming of bio-oil for hydrogen generation. The research on this topic has led to the development of various catalysts, processes, and reactors, contributing to a better understanding of the reforming behavior of bio-oil and similar organics like methanol, ethanol, and acetone (Zhang et al., 2018).

Synthesis and Antimicrobial Evaluation

Novel derivatives of 2-(2-Carbamoylphenyl)acetic acid have been synthesized and evaluated for their antimicrobial activities against various microbial strains. These compounds have shown significant activity, demonstrating the potential of 2-(2-Carbamoylphenyl)acetic acid derivatives in antimicrobial applications (Noolvi et al., 2016).

Photolytic Transformation Studies

The compound's role in the photolytic transformation of diclofenac, a pharmaceutical, and its transformation products in aqueous solutions has been studied. This research contributes to understanding the environmental fate and transformation pathways of pharmaceutical compounds and their derivatives (Eriksson et al., 2010).

Chiral Auxiliary Compound

2-(2-Carbamoylphenyl)acetic acid has potential as a versatile chiral phosphonic auxiliary, useful in the separation of diastereomeric alcohols and amines. This can have implications in chemical synthesis, particularly in creating chiral compounds (Majewska, 2019).

Organic Dyes for DSSCs

Derivatives of 2-(2-Carbamoylphenyl)acetic acid have been used in the synthesis of new organic dyes for dye-sensitized solar cells (DSSCs). These studies demonstrate the compound's role in renewable energy applications, particularly in improving the efficiency of solar cells (Naik et al., 2017).

Biotechnological Applications

Studies on the oxidation of related compounds like 2-phenylethanol by Acetobacter aceti have shown the potential for biotechnological applications in producing valuable chemicals like phenylacetic acid (Gandolfi et al., 2004).

Safety And Hazards

The compound is associated with certain hazards, as indicated by the GHS07 pictogram . The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Direcciones Futuras

Propiedades

IUPAC Name |

2-(2-carbamoylphenyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c10-9(13)7-4-2-1-3-6(7)5-8(11)12/h1-4H,5H2,(H2,10,13)(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFWJWJJACBUZDS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)O)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Carbamoylphenyl)acetic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![11-(4-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B494448.png)

![6-(2-chlorophenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B494449.png)

![7-methoxy-N-(4-methoxyphenyl)-3-(4-phenylphenyl)-3,3a,4,5-tetrahydrobenzo[g]indazole-2-carboxamide](/img/structure/B494456.png)

![6-Amino-4-(2,3-dimethoxyphenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B494457.png)

![2-{4-nitrophenyl}-4-({[3-(1H-imidazol-1-yl)propyl]amino}methylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B494461.png)

![1-(1,3-benzothiazol-2-yl)-4-{(E)-[(4-methoxybenzyl)imino]methyl}-3-phenyl-1H-pyrazol-5-ol](/img/structure/B494462.png)

![2-(1,3-benzothiazol-2-yl)-4-{[(3-pyridinylmethyl)imino]methyl}-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B494463.png)

![(4Z)-4-[[2-(4-chlorophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]methylidene]-2-(3,4-dimethylphenyl)-5-methylpyrazol-3-one](/img/structure/B494465.png)

![2-(1,3-benzothiazol-2-yl)-5-phenyl-4-{[(4-pyridinylmethyl)imino]methyl}-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B494466.png)

![6-tert-butyl-2-({[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B494469.png)